Structural Confirmation: X-Ray Crystallographic Parameters vs. Class Baseline
The solid-state structure of 3-(Ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid has been definitively characterized by single-crystal X-ray diffraction, providing quantifiable geometric parameters essential for structure-based design. In contrast, many 1H-pyrazole-5-carboxylic acid analogs lack publicly available crystallographic data, forcing researchers to rely on computationally predicted models [1]. The refined crystal structure of this compound was solved with a final R-value of 0.0441, indicating a high level of accuracy and reliability [2].
| Evidence Dimension | Crystallographic Refinement Quality |
|---|---|
| Target Compound Data | R-value = 0.0441 |
| Comparator Or Baseline | Uncharacterized or computationally modeled pyrazole-5-carboxylic acid analogs |
| Quantified Difference | High-confidence experimental data vs. low-confidence computational prediction |
| Conditions | Single-crystal X-ray diffraction analysis (SXRD) |
Why This Matters
Procurement decisions benefit from known crystallographic data, which reduces structural ambiguity and accelerates lead optimization and co-crystallization studies.
- [1] Janin, Y. L. (2010). Synthetic Accesses to 3/5-pyrazole Carboxylic Acids. Mini-Reviews in Organic Chemistry, 7(4), 314-323. View Source
- [2] Crystal structure of 3-(Ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid (CIF deposition). CCDC Number: Not provided in open access. Published: 2009. Data sourced from Crystallography Open Database. View Source
